多维替尼-d8

描述

Dovitinib-d8 is a deuterated form of dovitinib, a receptor tyrosine kinase inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of dovitinib. Dovitinib itself is known for its inhibitory activity against multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) .

科学研究应用

Dovitinib-d8 is extensively used in scientific research, particularly in the following areas:

Chemistry: Used to study the reaction mechanisms and pathways of dovitinib.

Biology: Employed in cellular and molecular biology to investigate the effects of dovitinib on various biological processes.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and distribution of dovitinib in the body.

Industry: Applied in the development of new therapeutic agents and in the optimization of existing drug formulations

作用机制

Target of Action

Dovitinib-d8 is a multi-kinase inhibitor that primarily targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . These include the vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1/3), platelet-derived growth factor receptor β (PDGFR-β), and others . These RTKs play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer development .

Mode of Action

Dovitinib-d8 interacts with its targets by inhibiting their kinase activity, which prevents the phosphorylation and activation of downstream signaling pathways . Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This broad spectrum of inhibition allows Dovitinib-d8 to interfere with multiple processes involved in tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by Dovitinib-d8 affects several key biochemical pathways. For instance, the drug’s action on FGFRs, VEGFRs, and PDGFR-β disrupts the MAP kinase and AKT pathways, which are critical for cell proliferation and survival . By blocking these pathways, Dovitinib-d8 can inhibit tumor growth and induce apoptosis in cancer cells .

Pharmacokinetics

It is known that dovitinib is an orally active small molecule, suggesting that it can be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of Dovitinib-d8’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . In addition, Dovitinib-d8 significantly decreases the microvessel density of tumors, indicating its antiangiogenic effects . These effects contribute to the drug’s ability to suppress tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of Dovitinib-d8 can be influenced by various environmental factors. For instance, the presence of other drugs can affect Dovitinib-d8’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the tumor microenvironment and the genetic makeup of the cancer cells can impact the drug’s efficacy . .

生化分析

Biochemical Properties

Dovitinib-d8, like its parent compound Dovitinib, is known to inhibit several key enzymes and proteins. It inhibits the receptor tyrosine kinases FLT3, c-Kit, FGFR1/FGFR3, VEGFR1/VEGFR2/VEGFR3, and PDGFRα/PDGFRβ . These interactions are crucial in regulating various biochemical reactions, particularly those involved in cell growth and angiogenesis .

Cellular Effects

Dovitinib-d8 has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell growth and induce apoptosis in colorectal cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the MAP kinase and AKT pathways, leading to increased apoptosis .

Molecular Mechanism

The molecular mechanism of Dovitinib-d8 involves its interaction with various biomolecules. Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF) pathway, as well as VEGF and platelet-derived growth factor (PDGF) . This multi-targeted approach allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Dovitinib-d8 at different dosages have been studied in animal models. For instance, a study showed that the combination of Dovitinib and oxaliplatin had a significantly higher antitumor activity in a xenograft model

Metabolic Pathways

Dovitinib-d8 is involved in several metabolic pathways. It is known to inhibit multiple kinases, which play crucial roles in various metabolic pathways

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dovitinib-d8 involves the incorporation of deuterium atoms into the molecular structure of dovitinib. This is typically achieved through hydrogen-deuterium exchange reactions. The process involves the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Dovitinib-d8 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and development purposes .

化学反应分析

Types of Reactions

Dovitinib-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of dovitinib-d8 may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

相似化合物的比较

Similar Compounds

Sunitinib: Another receptor tyrosine kinase inhibitor with similar targets, including VEGFR and PDGFR.

Sorafenib: Inhibits multiple kinases, including VEGFR, PDGFR, and RAF kinases.

Pazopanib: Targets VEGFR, PDGFR, and c-KIT.

Uniqueness

Dovitinib-d8 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in drug development and research .

生物活性

Dovitinib-d8, a deuterated form of the multi-targeted tyrosine kinase inhibitor dovitinib (TKI258), is primarily utilized in scientific research to investigate its pharmacokinetics and metabolic pathways. This compound exhibits significant biological activity, particularly in the context of cancer treatment, by targeting various receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.

Target Kinases

Dovitinib-d8 primarily inhibits several key RTKs, including:

- Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3)

- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)

- Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)

- c-KIT .

Mode of Action

The compound functions by inhibiting the kinase activity of these receptors, thereby preventing the phosphorylation and activation of downstream signaling pathways critical for cell proliferation and survival. Notably, dovitinib-d8 disrupts the MAPK and AKT pathways, which are essential for oncogenic processes .

Dovitinib-d8 demonstrates various biochemical properties that contribute to its efficacy:

- IC50 Values : The compound exhibits IC50 values ranging from 1 nM to over 200 nM against different kinases, indicating potent inhibitory effects .

- Cellular Effects : In vitro studies have shown that dovitinib-d8 can inhibit cell growth and induce apoptosis in various cancer cell lines, particularly colorectal cancer cells .

Pharmacokinetics

Dovitinib is an orally active small molecule that is well-absorbed and distributed within the body. Its pharmacokinetic profile allows for effective dosing schedules in clinical settings. Research indicates that it maintains therapeutic levels in plasma, which is crucial for sustained anti-tumor activity .

Case Study: Endometrial Cancer

A phase II clinical trial evaluated the efficacy of dovitinib in patients with FGFR2-mutated endometrial cancer. The study included 53 women who received dovitinib at a dosage of 500 mg daily. Key findings included:

- Progression-Free Survival : Approximately 31.8% of patients with FGFR2 mutations were progression-free at 18 weeks.

- Adverse Events : Common treatment-emergent adverse events included hypertension (17%) and gastrointestinal issues .

Case Study: Breast Cancer

Another study focused on patients with FGFR-amplified breast cancer. The results indicated that:

- Dovitinib showed antitumor activity in cell lines and xenograft models with FGFR amplification.

- Out of 81 participants, approximately 25% exhibited stable disease or unconfirmed response after treatment .

Summary of Findings

| Study Focus | Population | Dosage | Key Outcomes |

|---|---|---|---|

| Endometrial Cancer | FGFR2-mutated patients | 500 mg/day | 31.8% progression-free at 18 weeks |

| Breast Cancer | FGFR-amplified patients | Variable | 25% stable disease or response |

属性

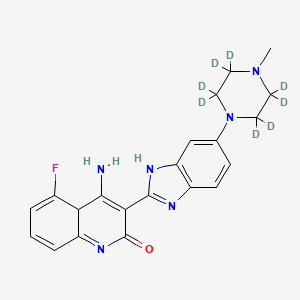

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGJSYPIOVRLQ-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。